8-(ethylamino)-7-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Ethylamino)-7-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative. Its structure, featuring multiple aromatic rings and functional groups, suggests potential utility across various domains including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : Key reagents include 1,3-dimethylxanthine and 2-naphthol.
Reaction Steps
Alkylation: : Introduction of the ethylamino group through an alkylation reaction with ethylamine.
Hydroxylation: : Addition of the hydroxy group to the propyl chain.
Ether Formation: : Reaction between 2-naphthol and the hydroxylated intermediate to form the naphthalen-2-yloxy linkage.
Industrial Production Methods
Industrial synthesis can involve multi-step processes under controlled conditions to ensure high yield and purity. Common industrial practices include:
Use of Catalysts: : To accelerate reaction rates.
Purification: : Techniques like recrystallization or chromatography are used to isolate the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: : Reduction typically targets carbonyl groups or aromatic rings.
Substitution: : Aromatic substitution reactions are feasible, especially on the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: : Such as KMnO₄ or H₂O₂.
Reducing Agents: : Include NaBH₄ or LiAlH₄.
Solvents: : Often organic solvents like methanol, ethanol, or acetone are used.
Major Products
Oxidation Products: : Could yield naphthoquinones.
Reduction Products: : Various dihydro or tetrahydro derivatives.
Substitution Products: : Halogenated or nitrated derivatives on the naphthalene ring.
Scientific Research Applications
Chemistry
Catalysis: : Potential use as a ligand in catalysis due to its diverse functional groups.
Biology
Enzyme Inhibition: : Possible inhibitor of specific enzymes given its purine structure.
Medicine
Antiviral/Anticancer: : Potential therapeutic roles due to its structural similarity to nucleotides.
Industry
Material Science: : Utility in the development of organic electronic materials.
Mechanism of Action
Molecular Targets and Pathways
Enzymatic Interaction: : Mimics natural purines, thus interfering with enzymes involved in nucleotide metabolism.
Receptor Binding: : Potential to bind to purine receptors affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Caffeine: : Shares the xanthine core structure but differs in side groups.
Theophylline: : Another xanthine derivative with distinct pharmacological effects.
Uniqueness
The presence of the naphthalen-2-yloxy group confers unique properties, potentially enhancing hydrophobic interactions with biological targets, thereby increasing its binding affinity and specificity.
Enjoy your deep dive into the compound! Anything else you’d like to explore?
Properties
IUPAC Name |
8-(ethylamino)-7-(2-hydroxy-3-naphthalen-2-yloxypropyl)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-4-23-21-24-19-18(20(29)26(3)22(30)25(19)2)27(21)12-16(28)13-31-17-10-9-14-7-5-6-8-15(14)11-17/h5-11,16,28H,4,12-13H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRLAICPBTZJLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CC(COC3=CC4=CC=CC=C4C=C3)O)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.